molecular formula C25H31ClN4O3S2 B2638335 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride CAS No. 1190001-59-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride

Cat. No. B2638335
CAS RN: 1190001-59-2
M. Wt: 535.12
InChI Key: JNROGPRFBDDCRA-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H31ClN4O3S2 and its molecular weight is 535.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Carboxamides

Research indicates that heterocyclic analogues, such as those structurally related to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride, have been synthesized and evaluated for their potential as antipsychotic agents. These studies involve the in vitro assessment of binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo evaluations for antipsychotic activity. Notably, certain derivatives demonstrated potent activities and were further considered for their therapeutic potentials while minimizing extrapyramidal side effects (Norman et al., 1996).

Factor Xa Inhibitors

Another area of research involves the compound's analogues as factor Xa inhibitors, highlighting their significance in anticoagulant therapy. These studies synthesized a series of compounds to evaluate their in vitro inhibitory activities against factor Xa and their effects on coagulation. Some derivatives showed potent inhibitory activities when administered orally, showcasing the therapeutic potential of these compounds in anticoagulation management (Haginoya et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of novel heterocyclic compounds, including those structurally related to the compound in focus, have been conducted. These studies explore the synthesis pathways and spectral analysis of synthesized compounds, aiming to expand the chemical space and understand the properties of such molecules. Antibacterial and antifungal activities of these compounds have also been evaluated, contributing to the search for new therapeutic agents (Patel & Patel, 2015).

Structure-Activity Relationships

Investigations into the structure-activity relationships of substituted benzamides reveal insights into the design of atypical antipsychotic agents. These studies involve the synthesis of various analogues and their pharmacological evaluation, contributing to the development of compounds with potential antipsychotic activities with reduced side-effect profiles (Norman et al., 1996).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S2.ClH/c1-3-4-15-28(2)34(31,32)21-12-10-20(11-13-21)24(30)27-25-26-22-14-16-29(18-23(22)33-25)17-19-8-6-5-7-9-19;/h5-13H,3-4,14-18H2,1-2H3,(H,26,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNROGPRFBDDCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.